molecular formula C17H19F3N4O2S B215352 N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

カタログ番号 B215352
分子量: 400.4 g/mol
InChIキー: BFUFJVSGCXHQJK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets various kinases involved in B-cell receptor signaling. This compound has gained attention in scientific research due to its potential as a therapeutic agent for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma. In

作用機序

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide inhibits B-cell receptor signaling by selectively targeting various kinases involved in this pathway. It binds to the ATP-binding site of BTK, ITK, and TEC kinases, thereby preventing their activation and downstream signaling. This leads to the inhibition of B-cell proliferation, survival, and migration, ultimately resulting in the induction of apoptosis.
Biochemical and Physiological Effects:
N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been shown to have potent biochemical and physiological effects in preclinical studies. It selectively inhibits B-cell receptor signaling and induces apoptosis in B-cell malignancies. It also has minimal effects on normal B-cell function, thereby reducing the risk of off-target toxicity. Additionally, it has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration.

実験室実験の利点と制限

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has several advantages for lab experiments. It is a potent and selective inhibitor of B-cell receptor signaling, making it a valuable tool for studying this pathway in vitro and in vivo. It has also shown synergistic effects when combined with other therapeutic agents, making it a potential candidate for combination therapy. However, there are also some limitations to using N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide in lab experiments. It has a relatively short half-life, which may limit its efficacy in certain experimental settings. Additionally, it may not be suitable for studying certain aspects of B-cell biology, as it selectively targets kinases involved in B-cell receptor signaling and may not affect other signaling pathways.

将来の方向性

There are several future directions for the study of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. One direction is to further explore its potential as a therapeutic agent for B-cell malignancies. Clinical trials are currently underway to evaluate its safety and efficacy in patients with chronic lymphocytic leukemia and non-Hodgkin's lymphoma. Another direction is to investigate its potential for combination therapy with other therapeutic agents, such as immune checkpoint inhibitors and CAR-T cell therapy. Additionally, further studies are needed to elucidate its mechanism of action and identify potential biomarkers of response.

合成法

The synthesis of N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide involves several steps. The first step is the reaction of 3-chloro-4-fluoropyridine with sodium azide to form 3-azido-4-fluoropyridine. The second step is the reaction of 3-azido-4-fluoropyridine with N-methylpiperazine to form 3-(N-methylpiperazin-1-yl)-4-fluoropyridine. The third step is the reaction of 3-(N-methylpiperazin-1-yl)-4-fluoropyridine with 3-(trifluoromethyl)aniline to form N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide. This synthesis method has been optimized for high yield and purity and can be scaled up for large-scale production.

科学的研究の応用

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has been extensively studied for its potential as a therapeutic agent for B-cell malignancies. It has been shown to selectively inhibit various kinases involved in B-cell receptor signaling, including BTK, ITK, and TEC. In preclinical studies, N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide has demonstrated potent antitumor activity against various B-cell malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma. It has also shown synergistic effects when combined with other therapeutic agents such as venetoclax and rituximab.

特性

製品名

N-methyl-4-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-3-pyridinesulfonamide

分子式

C17H19F3N4O2S

分子量

400.4 g/mol

IUPAC名

N-methyl-4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-sulfonamide

InChI

InChI=1S/C17H19F3N4O2S/c1-21-27(25,26)16-12-22-6-5-15(16)24-9-7-23(8-10-24)14-4-2-3-13(11-14)17(18,19)20/h2-6,11-12,21H,7-10H2,1H3

InChIキー

BFUFJVSGCXHQJK-UHFFFAOYSA-N

SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

正規SMILES

CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。